molecular formula C8H14N2O3 B1395956 Methyl 2-acetylamino-3-dimethylaminopropenoate CAS No. 188561-56-0

Methyl 2-acetylamino-3-dimethylaminopropenoate

Cat. No.: B1395956
CAS No.: 188561-56-0
M. Wt: 186.21 g/mol
InChI Key: DUIYXFBABCZIPX-ALCCZGGFSA-N
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Description

Methyl 2-acetylamino-3-dimethylaminopropenoate is a specialized chemical building block of interest in advanced organic and medicinal chemistry research. Compounds featuring acetamido and dimethylamino functional groups on a propanoate backbone are frequently utilized as key intermediates in the synthesis of more complex molecules . The structural motifs present in this compound suggest its potential application in the development of novel pharmacologically active substances. Related compounds are investigated for their potential to interact with biological systems, and researchers may explore its utility in creating proprietary compound libraries . As a versatile synthon, it can undergo various chemical transformations, making it valuable for constructing molecules with specific stereochemical or functional properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

188561-56-0

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C8H14N2O3/c1-6(11)9-7(5-10(2)3)8(12)13-4/h5H,1-4H3,(H,9,11)/b7-5-

InChI Key

DUIYXFBABCZIPX-ALCCZGGFSA-N

SMILES

CC(=O)NC(=CN(C)C)C(=O)OC

Isomeric SMILES

CC(=O)N/C(=C\N(C)C)/C(=O)OC

Canonical SMILES

CC(=O)NC(=CN(C)C)C(=O)OC

Pictograms

Corrosive; Irritant

sequence

X

Origin of Product

United States

Preparation Methods

Synthesis from N-Acetylglycine via Oxazolone Intermediate

The most well-documented and authoritative method involves a multi-step transformation starting from N-acetylglycine :

  • Step 1: Conversion of N-acetylglycine to 4-dimethylaminomethylene-2-methyl-5(4H)-oxazolone using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This step introduces the dimethylaminomethylene functionality via a Vilsmeier-type reaction.

  • Step 2: Treatment of the oxazolone intermediate with methanol in the presence of potassium carbonate to open the oxazolone ring and esterify the carboxyl group, yielding methyl 2-acetylamino-3-dimethylaminopropenoate.

This method is noted for its reliability and versatility in producing the compound in a pure form suitable for further synthetic applications, especially in heterocyclic chemistry.

Step Reactants Conditions Product
1 N-acetylglycine, DMF, POCl3 Controlled temperature, inert atmosphere 4-dimethylaminomethylene oxazolone
2 Oxazolone, Methanol, K2CO3 Room temperature to mild heating This compound

Alternative Methods via Enaminone Intermediates

Another approach involves the reaction of 3-oxobutanamide derivatives with dimethylformamide-dimethyl acetal (DMF-DMA) :

  • The reaction proceeds via initial condensation to form an unstable enaminone intermediate.

  • Subsequent transformations yield the target this compound or related derivatives.

This method is useful for synthesizing analogues and exploring reactivity with various nucleophiles, expanding the scope of heterocyclic systems accessible from this intermediate.

Reaction Conditions and Optimization

  • The Vilsmeier-type formylation with DMF and POCl3 requires careful control of temperature and stoichiometry to avoid side reactions and degradation.

  • Esterification with methanol and potassium carbonate is typically conducted under mild conditions to preserve the Z-configuration of the double bond.

  • The use of potassium carbonate acts as a base to neutralize acids formed and promote ring opening and ester formation.

  • Purification is generally achieved by standard extraction and chromatographic techniques.

Research Findings and Applications

  • The compound serves as a versatile reagent for synthesizing various heterocyclic compounds, including pyridinones and related structures, through nucleophilic substitution and cyclization reactions.

  • Spectroscopic characterization (IR, 1H NMR, 13C NMR) confirms the structure and purity of the prepared compound, with characteristic ester and amide carbonyl peaks and signals for methyl and dimethylamino groups.

  • The preparation methods have been optimized for yield and reproducibility in research settings, with yields typically reported in the range of 70–95% for the key steps.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents Conditions Yield (%) Notes
N-acetylglycine → Oxazolone → Methyl ester N-acetylglycine, DMF, POCl3, MeOH, K2CO3 DMF, POCl3, MeOH, K2CO3 Controlled temp, inert atmosphere 70–90 Most common, well-established route
Enaminone intermediate route 3-oxobutanamide, DMF-DMA DMF-DMA, xylene (dry reflux) Reflux in dry xylene Variable Useful for analogues and derivatives
Protected amino acid derivatives Glycine methyl ester hydrochloride, Boc2O Bis(tert-butyl) dicarbonate Room temp, 24 h stirring ~95 For related derivatives, protection step

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylamino-3-dimethylaminopropenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Organic Chemistry
    • Reagent in Synthesis: Methyl 2-acetylamino-3-dimethylaminopropenoate serves as a key reagent in organic synthesis, helping researchers study reaction mechanisms and develop new synthetic pathways .
    • Chemical Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing other compounds .
  • Biological Applications
    • Enzyme Interaction Studies: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions. Its functional groups allow it to form hydrogen bonds and electrostatic interactions with biological targets .
    • Antimicrobial Activity: Recent studies have demonstrated significant antibacterial effects against various strains. For example:
      CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
      Compound 6aE. coli32 µg/mL
      Compound 6bS. aureus16 µg/mL
      Compound 6cP. aeruginosa64 µg/mL
      These findings indicate that structural modifications can enhance its antibacterial properties .
  • Medical Applications
    • Drug Discovery: The compound is utilized in drug development processes to explore potential therapeutic effects and pharmacokinetics. Its unique structure allows for interaction with specific molecular targets, modulating their activity .
    • Anti-Melanogenic Effects: A derivative of this compound has been shown to suppress melanin production in studies focusing on hyperpigmentation. The mechanism involves downregulation of melanogenic enzymes through specific signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial potential of derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Skin Treatment
In clinical trials involving human epidermal melanocytes, a derivative of this compound demonstrated efficacy in reducing pigmentation without cytotoxicity or skin irritation. This positions it as a potential therapeutic agent for skin disorders related to hyperpigmentation .

Mechanism of Action

The mechanism of action of Methyl 2-acetylamino-3-dimethylaminopropenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Research Findings and Limitations

  • Limitations : The compound’s sensitivity to moisture and light necessitates stringent storage conditions. Ethyl esters, though more stable, suffer from scalability challenges due to higher molecular weight .

Biological Activity

Methyl 2-acetylamino-3-dimethylaminopropenoate (chemical formula: C8H14N2O3, molecular weight: 186.21 g/mol) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthetic pathways, and potential applications in various fields, supported by empirical data and case studies.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. Table 1 summarizes the antibacterial activity of selected compounds derived from this compound.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 6aE. coli32 µg/mL
Compound 6bS. aureus16 µg/mL
Compound 6cP. aeruginosa64 µg/mL

These findings indicate that modifications to the this compound structure can enhance its antibacterial properties .

Anti-Melanogenic Effects

In a study focusing on hyperpigmentation, methyl 2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), a derivative of this compound, was shown to suppress melanin production in B16F1 cells stimulated by α-MSH (melanocyte-stimulating hormone). The mechanism involved the downregulation of melanogenic enzymes through ERK phosphorylation-mediated degradation of the microphthalmia-associated transcription factor (MITF) .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various models. In clinical trials involving human epidermal melanocytes, MAHDP demonstrated efficacy in reducing pigmentation without cytotoxicity or skin irritation, suggesting its potential as a therapeutic agent for skin disorders related to hyperpigmentation .

Synthesis Methods

This compound can be synthesized through several organic methods, primarily involving the reaction of dimethylamine with acetylated amino compounds under controlled conditions. Common reagents include:

  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide
  • Reducing Agents : Lithium aluminum hydride
  • Nucleophiles : Hydroxide ions, amines
  • Electrophiles : Alkyl halides, acyl chlorides.

Industrial Production

In industrial settings, standard organic synthesis techniques such as esterification and amide formation are employed to produce this compound on a larger scale.

Study on Antibacterial Activity

A research study evaluated the antibacterial properties of various derivatives of this compound against common pathogens. The results indicated that certain modifications could significantly enhance antibacterial efficacy compared to standard antibiotics .

Investigation into Melanogenesis Inhibition

Another study focused on MAHDP's mechanism of action in inhibiting melanogenesis. The results showed that MAHDP effectively reduced melanin production by downregulating key enzymes involved in melanin synthesis without affecting cell viability .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-acetylamino-3-dimethylaminopropenoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves amino acid derivatives and heterocyclic precursors under controlled conditions. For example, Kralj et al. (1997) synthesized this compound via condensation reactions using methyl acetylamino derivatives and dimethylaminopropenoate precursors. Critical parameters include temperature (maintained at 55–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents like triethylamine to prevent side reactions . Yield optimization requires strict pH control (neutral to slightly basic) and inert atmospheres to avoid hydrolysis of sensitive enamine groups .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, with a mobile phase of dimethyl sulfoxide/sodium hydroxide (4:1) to stabilize the compound .
  • Spectroscopy : 1^1H/13^13C NMR confirms structural integrity, with characteristic peaks for the acetylaminopropenoate backbone (δ 2.1 ppm for methyl groups, δ 8.3 ppm for enamine protons). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 228) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 55.87%, H: 9.93%, N: 3.83%) .

Advanced Research Questions

Q. How does the dimethylamino group in this compound influence its biological activity and binding mechanisms?

The dimethylamino group enhances electron-donating properties, increasing nucleophilicity at the enamine site. This facilitates interactions with biological targets, such as enzyme active sites or DNA grooves. Studies on analogous compounds suggest that modifying this group alters binding affinity by up to 50%, as seen in neuropharmacological agents where dimethylamino substitutions improve blood-brain barrier penetration . Computational docking models (e.g., AutoDock Vina) can predict binding modes, but experimental validation via isothermal titration calorimetry (ITC) is critical to resolve discrepancies between predicted and observed affinities .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

Discrepancies in yield or purity during scale-up often arise from heat transfer inefficiencies or solvent polarity changes. For example, triethylamine residues (from synthesis) can form salts with acidic byproducts, reducing purity. Mitigation strategies include:

  • In-line monitoring : Real-time FTIR to track reaction progress.
  • Purification : Silica gel chromatography (eluent: pentane/acetone, 5:1) to isolate the target compound from polar impurities .
  • Statistical Design of Experiments (DoE) : Factorial designs to optimize variables like stirring rate and solvent volume .

Q. How is this compound applied in synthesizing heterocyclic compounds?

The compound serves as a versatile precursor for pyridine, quinoline, and pyrrole derivatives. For instance, cyclization with nitroso reagents yields fused heterocycles (e.g., 4-hydroxy-2-quinolone derivatives), which are pharmacologically relevant. Reaction conditions (e.g., microwave-assisted synthesis at 120°C) improve regioselectivity and reduce reaction time by 70% compared to conventional methods .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., RhoG protein binding for cancer studies).
  • Density Functional Theory (DFT) : Calculate charge distribution on the enamine moiety to predict nucleophilic attack sites .
  • QSAR Models : Relate structural features (e.g., logP, polar surface area) to antibacterial activity .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show degradation rates increase at >25°C or in acidic environments (pH < 5). Optimal storage is at -20°C in amber vials under argon. Lyophilization improves shelf life (>5 years) by reducing hydrolysis of the ester group. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-acetylamino-3-dimethylaminopropenoate
Reactant of Route 2
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Methyl 2-acetylamino-3-dimethylaminopropenoate

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